molecular formula C8H8Cl2O6S2 B1356390 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride CAS No. 80585-40-6

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

Cat. No.: B1356390
CAS No.: 80585-40-6
M. Wt: 335.2 g/mol
InChI Key: SDKJJAKGOABBBD-UHFFFAOYSA-N
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Description

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8Cl2O6S2 and a molecular weight of 335.2 g/mol. This compound is characterized by a benzene ring substituted with two methoxy groups at positions 4 and 6, and two sulfonyl chloride groups at positions 1 and 3. It is primarily used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride involves a multi-step reaction starting from 4,6-dimethoxybenzoic acid . The first step is the sulfonation of 4,6-dimethoxybenzoic acid with sulfur trioxide to form 4,6-dimethoxybenzene-1,3-disulfonic acid . This intermediate is then chlorinated with thionyl chloride to yield this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of methoxy groups suggests potential for oxidative demethylation under strong oxidizing conditions.

    Hydrolysis: The sulfonyl chloride groups are susceptible to hydrolysis, forming the corresponding sulfonic acids.

Scientific Research Applications

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is utilized in several scientific research applications:

    Chiral Separation: It is used in the modification of cyclodextrins to create chiral selectors for chromatography and electromigration techniques.

    Synthesis of Sulfonated Aromatic Compounds: The compound serves as a reagent for sulfonating aromatic compounds, which are then used as catalysts in various organic reactions, including acylation, esterification, and alkylation.

    Pharmaceutical Research: Its derivatives are explored for potential pharmaceutical applications due to their ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in the synthesis of complex organic molecules and in modifying other compounds to enhance their properties .

Comparison with Similar Compounds

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride can be compared with other sulfonyl chlorides such as:

    Benzene-1,3-disulfonyl dichloride: Lacks the methoxy groups, making it less reactive towards nucleophiles compared to this compound.

    Benzophenone-3,3’-disulfonyl dichloride: Contains a benzophenone core, which provides different electronic properties and reactivity patterns.

    Biphenyl-4,4’-disulfonyl dichloride: Features a biphenyl structure, offering increased steric hindrance and altered reactivity.

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and electronic properties.

Properties

IUPAC Name

4,6-dimethoxybenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJJAKGOABBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526334
Record name 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80585-40-6
Record name 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxybenzene-1,3-disulfonyl dichloride
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